5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound of interest belongs to the class of 1,2,4-triazole derivatives, which are noted for their versatile biological and chemical properties. Research in this area primarily focuses on the synthesis of novel compounds to explore their potential applications and understand their underlying properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and the condensation of various precursors, such as thiosemicarbazides and benzaldehydes, under specific conditions. For instance, a study by Moorthy et al. (2017) describes the synthesis of Schiff bases from a similar triazole scaffold, which were evaluated for their antifungal activity.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The crystal structure of a closely related triazole compound was detailed by Xu et al. (2006), highlighting the importance of supramolecular interactions and the stabilization of the crystal structure.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and condensation with different reagents to yield a diverse array of compounds. The chemical properties are influenced by the substituents on the triazole ring, as demonstrated in studies focusing on the synthesis and functionalization of these molecules.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are determined through physical characterization methods, with some compounds showing promising anti-inflammatory activities due to their structural features.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazole derivatives are explored through experimental and theoretical studies. Investigations into the electronic characteristics and absorption spectra have provided insights into the reactivity and potential applications of these compounds in various fields.
For further reading and detailed insights on the topic, please refer to the following sources:
Scientific Research Applications
Pharmacological Significance
1,2,4-Triazole derivatives, including those with structures similar to "5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol," are noted for their broad spectrum of biological activities. These compounds have been investigated for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities among others. The reactivity of these compounds with various biological targets suggests significant potential for the development of new therapeutic agents (Makki et al., 2019; Ohloblina, 2022).
Synthetic Applications
1,2,4-Triazoles serve as key scaffolds in organic synthesis, offering a versatile platform for the development of various compounds with potential applications in drug discovery and material science. The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been a focus of research, indicating the class's relevance across pharmaceutical, medical, and even agricultural sectors (Parchenko, 2019).
Material Science Applications
The utility of 1,2,4-triazole derivatives extends beyond pharmacology into the development of materials with unique properties. These compounds have been explored for use in optical materials, photosensitizers, antioxidants, and as additives for fuels and oils. Their widespread application highlights the structural versatility and chemical stability of the 1,2,4-triazole moiety, underscoring its importance in the synthesis of functional materials (Parchenko, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-11(17-2)8-10-13-14-12(18)15(10)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKLOQQUNLJRGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NNC(=S)N1C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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